![molecular formula C18H17N3O B12605053 [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile CAS No. 918343-21-2](/img/structure/B12605053.png)
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile: is a chemical compound with the molecular formula C₁₈H₁₇N₃O This compound is known for its unique structure, which includes a pyridine ring substituted with a tert-butylphenoxy group and a propanedinitrile moiety
準備方法
The synthesis of [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tert-butylphenoxy group: This step involves the reaction of tert-butylphenol with a suitable halogenating agent to form tert-butylphenyl halide.
Coupling with pyridine: The tert-butylphenyl halide is then reacted with a pyridine derivative under conditions that facilitate nucleophilic substitution, forming the desired pyridine ring with the tert-butylphenoxy group.
Introduction of the propanedinitrile moiety: The final step involves the reaction of the intermediate compound with a suitable nitrile source, such as malononitrile, under basic conditions to introduce the propanedinitrile group.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles can replace existing substituents.
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
作用機序
The mechanism of action of [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile can be compared with other similar compounds, such as:
[2-(2-tert-Butylphenoxy)pyridin-3-yl]methanedinitrile: This compound has a similar structure but with a methanedinitrile group instead of a propanedinitrile group.
[2-(2-tert-Butylphenoxy)pyridin-3-yl]ethanedinitrile: This compound has an ethanedinitrile group, differing by one carbon atom from the propanedinitrile group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
特性
CAS番号 |
918343-21-2 |
|---|---|
分子式 |
C18H17N3O |
分子量 |
291.3 g/mol |
IUPAC名 |
2-[2-(2-tert-butylphenoxy)pyridin-3-yl]propanedinitrile |
InChI |
InChI=1S/C18H17N3O/c1-18(2,3)15-8-4-5-9-16(15)22-17-14(7-6-10-21-17)13(11-19)12-20/h4-10,13H,1-3H3 |
InChIキー |
FFUGOQMBGYSLRL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)
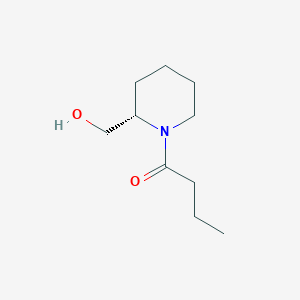
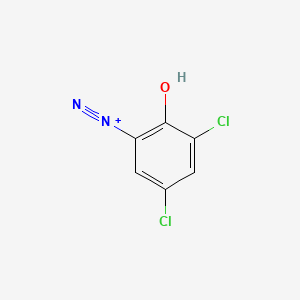
![[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12604997.png)

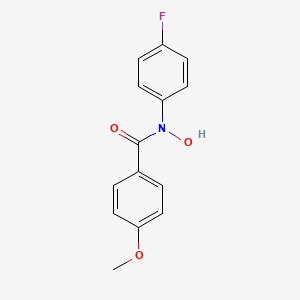
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)
![1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one](/img/structure/B12605025.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)
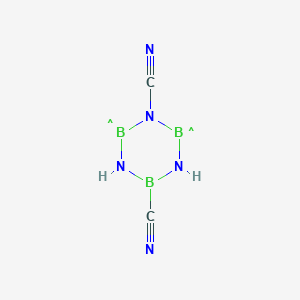

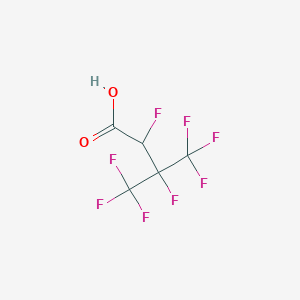
![Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12605044.png)

